1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone
Description
1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone is a diaryl ethanone derivative characterized by a central acetophenone scaffold substituted with a 4-propylphenoxy group at the para position. The propyl-phenoxy moiety likely enhances lipophilicity, influencing solubility and membrane permeability, which are critical for biological interactions .
Properties
CAS No. |
887574-84-7 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-[4-(4-propylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C17H18O2/c1-3-4-14-5-9-16(10-6-14)19-17-11-7-15(8-12-17)13(2)18/h5-12H,3-4H2,1-2H3 |
InChI Key |
CPDZXXLSCUUVMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone typically involves the reaction of 4-propylphenol with 4-bromophenyl ethanone under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the brominated aromatic ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium hydroxide or potassium carbonate as bases, and the reactions are typically carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The phenoxy and ethanone groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Substituent Effects:
- Phenoxy vs. Propargyloxy: 1-[4-(2-Propynyloxy)phenyl]-1-ethanone () replaces the propyl-phenoxy group with a propargyloxy substituent. This smaller, triple-bond-containing group reduces molecular weight (174.199 g/mol) compared to the bulkier propyl-phenoxy analog. The propargyl group may increase reactivity in click chemistry applications . Impact on Melting Points: Ethanones with sulfonylpiperazinyl substituents (e.g., compounds in ) exhibit higher melting points (123–167°C) due to hydrogen bonding and polar interactions, whereas propyl-phenoxy derivatives likely have lower melting points due to reduced polarity .
Hypothetical Physicochemical Data Table (Inferred from Analogs):
Key Structural Differentiators
- Phenoxy vs. Sulfonyl Groups: Sulfonylpiperazinyl derivatives () exhibit higher polarity and hydrogen-bonding capacity, favoring solubility in aqueous media. In contrast, propyl-phenoxy substituents prioritize lipophilicity for membrane-associated targets .
- Heterocyclic Additions : Thiazole and imidazole derivatives () demonstrate how heterocycles enhance bioactivity. The absence of such rings in the target compound may limit its spectrum of activity .
Biological Activity
1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone, also known as a phenyl ethanone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies.
Chemical Structure and Properties
The compound has the chemical formula and a molecular weight of approximately 254.32 g/mol. Its structure features a propyl group attached to a phenoxy group, which is linked to a phenyl ring and an ethanone moiety. This structural arrangement enhances its lipophilicity, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.32 g/mol |
| CAS Number | 887574-84-7 |
| Lipophilicity | Enhanced due to propyl group |
Biological Activity
Research indicates that 1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone exhibits several pharmacological properties:
- Antimicrobial Activity : The compound shows significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its minimal inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics.
- Antibiofilm Formation : Studies have demonstrated that this compound can inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The ability to disrupt biofilm formation is particularly valuable in treating chronic infections where biofilms are prevalent.
- Anticancer Properties : Preliminary studies have suggested potential anticancer effects, particularly against leukemia cell lines. The mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.
Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various phenyl ethanones, including 1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone, reported the following results:
- Staphylococcus aureus : MIC of 15.625 μM
- Escherichia coli : MIC of 31.25 μM
- Pseudomonas aeruginosa : MIC of 62.5 μM
These findings suggest that the compound exhibits strong bactericidal effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Antibiofilm Activity
In another study focusing on biofilm inhibition, it was found that 1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone reduced biofilm formation by over 75% in Staphylococcus epidermidis compared to control treatments . This property is particularly important in clinical settings where biofilm-associated infections are challenging to treat.
Synthesis Methods
The synthesis of 1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone can be achieved through various chemical pathways, typically involving the reaction of appropriate phenolic compounds with ethanones under controlled conditions. The following methods have been documented:
- Direct Etherification : Reacting a propyl-substituted phenol with an appropriate phenolic compound in the presence of an acid catalyst.
- Acylation Reactions : Utilizing acetic anhydride or acetyl chloride in the presence of a base to facilitate the formation of the ethanone structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
